ANILINE, m-CHLORO-N-(2,2-DIFLUOROETHYL)-

Übersicht

Beschreibung

Aniline, m-chloro-N-(2,2-difluoroethyl)- is a bioactive chemical.

Biologische Aktivität

Aniline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Aniline, m-Chloro-N-(2,2-Difluoroethyl)- is a notable member of this class, exhibiting various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical effects.

Structure-Activity Relationship (SAR)

The biological activity of aniline derivatives is often influenced by their structural components. The introduction of halogen atoms, such as chlorine and fluorine, can enhance antibacterial efficacy and modulate lipophilicity, which affects bioavailability and permeability.

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| m-Chloro-N-(2,2-Difluoroethyl)-aniline | Structure | Antimicrobial | |

| 4-Chlorocinnamanilides | Structure | Antibacterial against MRSA | |

| Cinnamic acid derivatives | Structure | Anticancer |

Antimicrobial Activity

Recent studies have demonstrated that aniline derivatives possess significant antimicrobial properties. For instance, compounds structurally related to m-Chloro-N-(2,2-Difluoroethyl)-aniline have shown effectiveness against various bacterial strains, including gram-positive bacteria and mycobacteria.

- Efficacy Against Bacteria : In vitro assays indicated that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The introduction of chlorinated groups was particularly beneficial in enhancing antibacterial activity compared to non-halogenated counterparts .

Anticancer Properties

The potential anticancer effects of aniline derivatives have also been investigated. Compounds similar to m-Chloro-N-(2,2-Difluoroethyl)-aniline have been evaluated for their cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : Research indicates that certain aniline-based compounds demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

Biochemical Mechanisms

The mechanisms through which aniline derivatives exert their biological effects are multifaceted.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. For example, the inhibition of specific kinases has been linked to the structural features of aniline derivatives .

Case Studies

- Antimicrobial Efficacy : A study involving a series of 4-chlorocinnamanilides revealed that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity to mammalian cells. This highlights the potential of these compounds as therapeutic agents against resistant bacterial strains .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of various aniline derivatives on human cancer cell lines. The results indicated that specific modifications in the aniline structure could lead to enhanced anticancer activity while maintaining low toxicity profiles .

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

Aniline derivatives are crucial in the synthesis of various pharmaceutical agents. The presence of the difluoroethyl group enhances biological activity and selectivity.

Case Study: Anticancer Agents

- Researchers have explored the use of m-chloro-N-(2,2-difluoroethyl)-aniline in developing anticancer drugs. The difluoromethyl group is known to improve lipophilicity and metabolic stability, which are essential for drug efficacy.

- A study demonstrated that derivatives of aniline with fluorinated groups exhibited improved activity against cancer cell lines compared to their non-fluorinated counterparts .

Applications in Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and pesticides.

Case Study: Herbicide Development

- A recent investigation into herbicides based on m-chloro-N-(2,2-difluoroethyl)-aniline showed promising results in controlling weed species resistant to traditional herbicides. The difluoroethyl modification enhanced the herbicide's effectiveness by increasing its retention on plant surfaces .

Material Science Applications

In materials science, m-chloro-N-(2,2-difluoroethyl)-aniline serves as an intermediate for synthesizing polymers and coatings.

Case Study: Polymer Synthesis

- The compound has been used as a monomer in the production of fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications .

Environmental Impact and Safety

While m-chloro-N-(2,2-difluoroethyl)-aniline has valuable applications, it is essential to consider its environmental impact. Studies have indicated potential toxicity concerns associated with its use.

- Toxicological Studies : Research has highlighted that exposure to this compound may lead to adverse health effects, including carcinogenic potential . Therefore, safety measures should be implemented during its handling and application.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer agents | Improved lipophilicity and metabolic stability |

| Agrochemicals | Development of effective herbicides | Enhanced retention on plant surfaces |

| Material Science | Use as a monomer for fluorinated polymers | Increased thermal stability and chemical resistance |

| Environmental Safety | Potential toxicity concerns require careful handling | Need for safety measures during application |

Eigenschaften

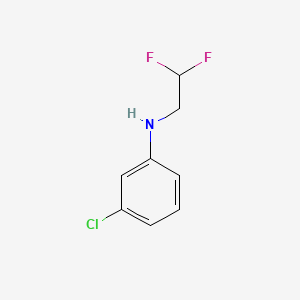

IUPAC Name |

3-chloro-N-(2,2-difluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLIBRQKKASYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186767 | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-54-4 | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, m-chloro-N-(2,2-difluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.